5-Chloro-3-ethoxybenzofuran-2-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives, including 5-Chloro-3-ethoxybenzofuran-2-carboxylic acid, often involves the heterocyclization of phenolic compounds with acetoacetic ester derivatives. One method involves the Fe-catalyzed oxidative cross-coupling of phenols with acetoacetic ester derivatives . Another approach includes the condensation of salicylic aldehyde derivatives with ethyl diazoacetates in the presence of HBF4, followed by treatment with concentrated H2SO4 .
Industrial Production Methods
Industrial production methods for benzofuran derivatives typically involve scalable synthetic routes that ensure high yield and purity. The use of catalytic systems and optimized reaction conditions are crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-ethoxybenzofuran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions for benzofuran derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like bromine (Br2), nitric acid (HNO3), and sulfuric acid (H2SO4) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
5-Chloro-3-ethoxybenzofuran-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex benzofuran derivatives.
Medicine: Benzofuran derivatives are explored for their potential as anti-tumor and anti-viral agents.
Industry: The compound is used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Chloro-3-ethoxybenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to interfere with cellular processes, such as enzyme inhibition and disruption of microbial cell walls .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound with a simpler structure.
5-Chlorobenzofuran: Lacks the ethoxy and carboxylic acid groups.
3-Ethoxybenzofuran: Lacks the chloro and carboxylic acid groups.
Uniqueness
5-Chloro-3-ethoxybenzofuran-2-carboxylic acid is unique due to the presence of the chloro, ethoxy, and carboxylic acid groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C11H9ClO4 |
---|---|
Molecular Weight |
240.64 g/mol |
IUPAC Name |
5-chloro-3-ethoxy-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C11H9ClO4/c1-2-15-9-7-5-6(12)3-4-8(7)16-10(9)11(13)14/h3-5H,2H2,1H3,(H,13,14) |
InChI Key |
UHFMBVBGHGQVRC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(OC2=C1C=C(C=C2)Cl)C(=O)O |
Origin of Product |
United States |
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